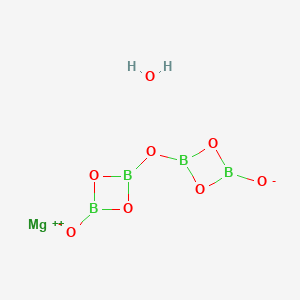

Magnesium borate N-hydrate

Description

Properties

IUPAC Name |

magnesium;2-oxido-4-[(4-oxido-1,3,2,4-dioxadiboretan-2-yl)oxy]-1,3,2,4-dioxadiboretane;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B4O7.Mg.H2O/c5-1-7-3(8-1)11-4-9-2(6)10-4;;/h;;1H2/q-2;+2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSBPMOFJWKUERH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OB(O1)OB2OB(O2)[O-])[O-].O.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B4H2MgO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for Synthesis and Crystallization of Magnesium Borate N Hydrates

Hydrothermal Synthesis Approaches and Reaction Parameter Optimization

Hydrothermal synthesis is a versatile method for producing crystalline magnesium borate (B1201080) hydrates from aqueous solutions under controlled temperature and pressure. nih.gov This technique offers excellent control over the product's properties by manipulating reaction conditions. nih.gov

Influence of Temperature and Pressure Regimes on Phase Selectivity

Temperature and pressure are critical parameters that dictate the crystalline phase of the resulting magnesium borate hydrate (B1144303). Studies have shown that different phases can be selectively synthesized by carefully controlling these conditions. For instance, hydrothermal synthesis of mcallisterite (Mg₂[B₆O₇(OH)₆]₂·9H₂O) has been achieved at temperatures ranging from 0 to 70°C, with crystal formation being influenced by both temperature and reaction time. nih.gov In some cases, increasing the reaction temperature can lead to the formation of different magnesium borate species. For example, while admontite [MgO(B₂O₃)₃·7(H₂O)] can be synthesized at 100°C, higher temperatures can favor the formation of other phases. semanticscholar.org The pressure within the autoclave during hydrothermal synthesis also plays a role in phase selectivity, although it is often autogenous (self-generated) and dependent on the reaction temperature and the volume of the reactants.

Precursor Material Selection and Stoichiometric Control

The choice of precursor materials and their stoichiometric ratios significantly impacts the composition and purity of the final magnesium borate product. Commonly used precursors include a magnesium source, such as magnesium oxide (MgO), magnesium chloride hexahydrate (MgCl₂·6H₂O), or even magnesium wastes, and a boron source, typically boric acid (H₃BO₃) or sodium borates like tincalconite (Na₂B₄O₇·5H₂O). semanticscholar.orgwaset.orgdergipark.org.trscholarly.org

The molar ratio of magnesium to boron is a key factor in determining the resulting borate species. For instance, a Mg/B molar ratio of 1:8 has been used in the hydrothermal synthesis from tincalconite, magnesium chloride, and boric acid. isites.info Research has also demonstrated the synthesis of various magnesium borate hydrates, such as admontite and mcallisterite, by reacting magnesium oxide with boric acid at different stoichiometric ratios and temperatures. nih.govsemanticscholar.org The use of magnesium chloride as a precursor can also lead to the formation of chlorine-containing magnesium borates like boracite (B1171710) (Mg₃B₇O₁₃Cl). dergipark.org.tr

| Magnesium Source | Boron Source | Resulting Magnesium Borate Phase(s) | Reference |

|---|---|---|---|

| Magnesium Oxide (MgO) | Boric Acid (H₃BO₃) | Admontite, Mcallisterite | nih.govsemanticscholar.org |

| Magnesium Chloride Hexahydrate (MgCl₂·6H₂O) | Boric Acid (H₃BO₃) | Magnesium Borates | waset.org |

| Magnesium Chloride Hexahydrate (MgCl₂·6H₂O), Magnesium Oxide (MgO) | Boric Acid (H₃BO₃) | Boracite (Mg₃B₇O₁₃Cl), Suanite (Mg₂B₂O₅), MgB₄O₇ | dergipark.org.tr |

| Tincalconite (Na₂B₄O₇·5H₂O), Magnesium Chloride (MgCl₂) | Boric Acid (H₃BO₃) | Admontite, Aksaite, Magnesium Boron Hydrate | isites.info |

Role of pH and Solvent Systems in Crystallization Processes

The pH of the reaction medium is another crucial parameter influencing the crystallization of magnesium borates. The solubility of boric acid and the stability of various polyborate anions are pH-dependent, which in turn affects the species available for reaction with magnesium ions. For instance, in the synthesis of magnesium borate from Na₂B₄O₇·10H₂O and MgSO₄·7H₂O, the pH was a key factor investigated. researchgate.net While detailed studies on the specific effects of different solvent systems are less common, the aqueous medium in hydrothermal synthesis is the standard. However, the addition of substances that modify the pH, such as NaOH or KOH, can influence the final product. acs.orgfigshare.com For example, the use of NaOH or KOH was involved in the initial coprecipitation step for preparing MgBO₂(OH) nanowhiskers. acs.orgfigshare.com

Solid-State Synthesis Routes and Mechanistic Investigations

Solid-state synthesis offers an alternative to solution-based methods, typically involving the high-temperature reaction of solid precursors. dergipark.org.tronetunnel.org This route is often used to produce anhydrous magnesium borates.

Microwave-Assisted Solid-State Synthesis

Microwave-assisted synthesis is a rapid and energy-efficient solid-state method that utilizes microwave radiation to heat the reactants. waset.org This technique can lead to the formation of nano-sized particles with high purity. waset.org Studies have explored the use of various precursors, including MgCl₂·6H₂O, MgO, and H₃BO₃, to synthesize magnesium borates. waset.orgscholarly.org The microwave power and reaction time are critical parameters. For example, magnesium borate hydrates have been successfully synthesized at microwave powers of 270 W and 360 W with reaction times of 8 and 3 minutes, respectively. scholarly.org However, other studies using higher microwave power (700-750 W) resulted in amorphous products, highlighting the sensitivity of the final product to the reaction conditions. scholarly.org

| Precursors | Microwave Power (W) | Reaction Time | Product | Reference |

|---|---|---|---|---|

| MgCl₂·6H₂O, H₃BO₃ | Not specified | Not specified | Magnesium borates | waset.org |

| MgO, H₃BO₃ | 270 W | 8 min | Magnesium borate hydrate | scholarly.org |

| MgO, H₃BO₃ | 360 W | 3 min | Magnesium borate hydrate | scholarly.org |

| MgNO₃, B₂O₃, H₃BO₃ | 750 W | 10 min | Amorphous | scholarly.org |

| MgO, H₃BO₃ | 700 W | 10 min | Amorphous | scholarly.org |

Flux-Assisted Thermal Conversion Methods

Flux-assisted thermal conversion is a technique used to facilitate the formation of crystalline materials at lower temperatures than traditional solid-state reactions. The flux acts as a solvent, promoting mass transport and the rearrangement of atoms into a crystalline lattice. In the synthesis of magnesium borate nanowhiskers, NaCl or KCl, formed in situ during a preceding coprecipitation step, has been used as a flux. acs.orgfigshare.com This approach enabled the conversion of MgBO₂(OH) nanowhiskers to highly crystalline, pore-free Mg₂B₂O₅ nanowhiskers at 650–700 °C, a temperature significantly lower than conventional methods. acs.orgfigshare.com A ternary-flux system has also been shown to be more efficient than a single-flux process, lowering the formation temperature of Mg₂B₂O₅ nanorods. researchgate.net

Solution-Based Crystallization Techniques

Solution-based crystallization represents a cornerstone for the synthesis of magnesium borate n-hydrates, offering precise control over crystal size, morphology, and purity. These techniques rely on the principle of dissolving magnesium and boron precursors in a suitable solvent, followed by the induction of crystallization through the careful manipulation of physicochemical parameters like temperature and concentration.

Controlled Evaporation and Slow Cooling Methodologies

Controlled evaporation and slow cooling are fundamental solution-based techniques for growing high-quality single crystals. The controlled evaporation method involves maintaining a solution at a constant temperature, allowing the solvent to evaporate slowly. This gradual increase in solute concentration leads to supersaturation and subsequent crystal formation. For instance, single crystals of Magnesium Cadmium Borate (MCB) have been successfully grown from an aqueous solution at room temperature using this slow evaporation technique. sathyabama.ac.in Similarly, a hydrothermal approach for synthesizing admontite and mcallisterite involves holding the reaction solution in an incubator at 40°C, allowing for the evaporation of excess water to induce crystallization. semanticscholar.org

The slow cooling methodology involves saturating a solution at a high temperature and then gradually decreasing the temperature. As the temperature drops, the solubility of the precursors decreases, leading to a supersaturated state and initiating crystal growth. This method is particularly effective for compounds that exhibit a significant change in solubility with temperature. For example, the growth of barium magnesium borate can be achieved through a self-melt spontaneous crystallization method, which inherently relies on slow cooling to facilitate the formation of large, well-defined crystals. google.com However, challenges in borate crystal growth can arise from the high viscosity of borate melts, which can impede diffusion and lead to the formation of glasses rather than crystals upon cooling, underscoring the need for precise cooling rate control. core.ac.uk

Application of Seed Crystals in Directed Crystal Growth

The introduction of seed crystals into a supersaturated solution provides a template for crystallization, enabling directed control over crystal orientation, size, and quality while bypassing the often-unpredictable spontaneous nucleation stage. The top-seeded solution growth (TSSG) method, a hybrid of the Czochralski and flux techniques, exemplifies this approach. In TSSG, a seed crystal is introduced into a saturated or slightly supersaturated solution and is slowly pulled from the solution as it grows. core.ac.uk

This technique has been successfully employed to grow large, optical-quality single crystals of complex borates. Research has demonstrated the growth of YMgB₅O₁₀ (YMBO) single crystals with dimensions up to 25 × 23 × 25 mm via a high-temperature solution growth on dipped seeds technique. researchgate.net Similarly, the use of a acs.org-oriented seed crystal was pivotal in the successful growth of Ba₃(ZnB₅O₁₀)PO₄ single crystals. A related concept involves using nucleation promoters to facilitate crystallization. In a patented method for producing Mg₅B₁₂O₂₃·9H₂O, a nucleation promoter is added to the initial reaction mixture to enhance the crystallization step. google.combibliotekanauki.pl

| Compound | Growth Method | Flux/Solvent | Resulting Crystal Size | Source |

|---|---|---|---|---|

| Yb:YMgB₅O₁₀ | Top-Seeded Solution Growth (TSSG) | K₂Mo₃O₁₀ | 25 × 23 × 25 mm | researchgate.net |

| Ba₃(ZnB₅O₁₀)PO₄ | Top-Seeded Solution Growth (TSSG) | Not specified | High-quality single crystal | |

| (Er,Yb):RMgB₅O₁₀ (R=Y, Gd, La) | Solution Growth from Dipped Seed (SGDS) | Not specified | Up to 20 × 20 × 10 mm | researchgate.net |

Sonochemical-Assisted Synthesis Procedures

Sonochemical synthesis is an advanced method that utilizes high-intensity ultrasound to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extreme temperatures and pressures, as well as shockwaves and microjets that dramatically enhance mass transfer and accelerate reaction rates between precursors. researchgate.net This technique aligns with green chemistry principles by often enabling shorter reaction times, improving energy efficiency, and increasing product yields. researchgate.netresearchgate.net

The sonochemical-assisted hydrothermal synthesis of magnesium borate hydrates, specifically admontite and mcallisterite, has been shown to be a highly practicable and efficient method. researchgate.netccspublishing.org.cn Studies using an ultrasonic homogenizer (20 kHz) on reactants have resulted in high crystallinity and reaction yields ranging from 84.2% to 97.9%. researchgate.netresearchgate.net The resulting admontite [MgO(B₂O₃)₃·7(H₂O)] and mcallisterite [Mg₂(B₆O₇(OH)₆)₂·9(H₂O)] particles are typically on the micro and sub-micro scales. researchgate.netresearchgate.net The efficiency of the synthesis is dependent on parameters such as reaction temperature and sonication time.

| Reactant Set | Starting Materials | Temperature Range (°C) | Time Range (min) | Yield Range (%) | Source |

|---|---|---|---|---|---|

| Set 1 | H₃BO₃ + MgCl₂·6H₂O | 80 - 100 | 5 - 20 | 85.8 - 94.6 | researchgate.net |

| Set 2 | H₃BO₃ + Mg(NO₃)₂·6H₂O | 80 - 100 | 5 - 20 | 87.2 - 97.9 | researchgate.net |

| Set 3 | Na₂B₄O₇·10H₂O + MgCl₂·6H₂O | 80 - 100 | 5 - 20 | 84.2 - 94.1 | researchgate.net |

| Set 4 | Na₂B₄O₇·10H₂O + Mg(NO₃)₂·6H₂O | 80 - 100 | 5 - 20 | 86.5 - 96.1 | researchgate.net |

Exploration of Novel Synthesis Pathways for Metastable Magnesium Borate Hydrate Phases

The search for new materials with unique properties has driven the exploration of novel synthesis pathways capable of producing metastable phases of magnesium borate hydrates. These phases, which are not the most thermodynamically stable under given conditions, can offer distinct structural and functional characteristics.

One such innovative approach is crystallization by dilution . This method involves the precipitation of various magnesium borate hydrates by diluting a highly concentrated, boron-rich salt lake brine with water. researchgate.net This process is distinct from conventional evaporation techniques and has led to the synthesis of a new, previously unknown metastable mineral, Mg[B₆O₇(OH)₆]·5H₂O, at room temperature. researchgate.net This discovery highlights a green chemistry approach for the economic extraction and synthesis of novel borate compounds. researchgate.net

Microwave-assisted synthesis offers another rapid and energy-efficient route. By applying microwave energy to a mixture of magnesium oxide and boric acid, pure "magnesium borate hydrate" minerals can be obtained in minutes. scispace.comqianggroup.com Research has shown that reaction yields of approximately 67% can be achieved with specific microwave power and time settings, such as 270 W for 8 minutes or 360 W for 3 minutes. scispace.com This method significantly accelerates the synthesis process compared to traditional heating.

A flux-assisted thermal conversion route has been developed to create specific nanostructures. In this two-step process, magnesium borate hydroxide (B78521) [MgBO₂(OH)] nanowhiskers are first synthesized hydrothermally. These nanowhiskers are then calcined at a relatively low temperature (650–700 °C) in the presence of a salt flux, such as NaCl. The flux acts as a transport medium, facilitating the rearrangement of structural units and enabling the conversion to pore-free, highly crystalline Mg₂B₂O₅ nanowhiskers. Notably, this pathway can lead to different polymorphs; the presence of the flux yielded monoclinic Mg₂B₂O₅, whereas its absence resulted in a triclinic phase at the same temperature, demonstrating pathway-dependent control over metastable phase formation.

| Method | Key Principle | Products/Phases Synthesized | Key Findings | Source |

|---|---|---|---|---|

| Crystallization by Dilution | Precipitation from concentrated brine by adding water. | Admontite, Mcallisterite, and a new metastable phase Mg[B₆O₇(OH)₆]·5H₂O. | A novel, low-temperature method for synthesizing new borate minerals. | researchgate.net |

| Microwave-Assisted Synthesis | Rapid heating of precursors using microwave energy. | "Magnesium borate hydrate" minerals. | Fast synthesis (e.g., 3-8 mins) with yields around 67%. | scispace.com |

| Flux-Assisted Thermal Conversion | Calcination of a precursor in the presence of a salt flux. | Pore-free, high-crystallinity monoclinic Mg₂B₂O₅ nanowhiskers. | Flux enables lower temperature conversion and controls the resulting crystalline phase. |

Advanced Structural Elucidation and Crystallographic Investigations

Single-Crystal X-ray Diffraction Analysis of Magnesium Borate (B1201080) N-hydrates

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the detailed crystal structure of well-ordered crystalline materials. For magnesium borate n-hydrates, this technique provides precise information on the crystal system, space group, atomic coordinates, and the intricate network of hydrogen bonds.

The initial step in SC-XRD analysis involves determining the crystal system and space group, which describe the symmetry of the crystal lattice. For instance, a new hydrated magnesium borate, Mg(H₂O)₆B₄O₅(OH)₄(H₂O)₃, was synthesized and its structure determined by single-crystal X-ray diffraction. rsc.orgrsc.org This analysis revealed its crystal system and space group, which are fundamental parameters for a complete structural description. Similarly, the mineral inderite, a hydrous magnesium borate with the formula MgB₃O₃(OH)₅₄·H₂O, has been extensively studied, and its monoclinic space group P2₁/a has been confirmed through crystallographic studies. unimi.itualberta.ca Another example is aksaite (MgO · 3B₂O₃ · 5H₂O), which crystallizes in the orthorhombic space group Pbca. geoscienceworld.org In some cases, where single crystals are difficult to obtain, the space group is determined from powder diffraction data. For example, a new synthetic magnesium borate, Mg[B₆O₇(OH)₆]·5H₂O, was found to crystallize in the monoclinic space group P2₁/c. ccspublishing.org.cn

The following table summarizes the crystal system and space group for several magnesium borate n-hydrates:

| Compound Formula | Mineral Name | Crystal System | Space Group |

| Mg(H₂O)₆B₄O₅(OH)₄(H₂O)₃ | - | Orthorhombic | Pnma |

| MgB₃O₃(OH)₅₄·H₂O | Inderite | Monoclinic | P2₁/a |

| Mg[B₆O₇(OH)₆]·2H₂O | Aksaite | Orthorhombic | Pbca |

| Mg[B₆O₇(OH)₆]·5H₂O | - | Monoclinic | P2₁/c |

| CaMg[B₃O₃(OH)₅]₂(H₂O)₄·2H₂O | Inderborite | Monoclinic | C2/c |

Data sourced from multiple crystallographic studies. rsc.orgunimi.itgeoscienceworld.orgccspublishing.org.cngeoscienceworld.org

Following the determination of the crystal system and space group, the atomic coordinates are refined to provide a precise model of the crystal structure. This refinement allows for the detailed analysis of bond lengths and angles. For Mg[B₆O₇(OH)₆]·5H₂O, the structure was solved and refined using powder diffraction data. ccspublishing.org.cn In its B₆O₇(OH)₆ cluster, the B-O distances in the BO₃ triangles range from 0.1357 to 0.1385 nm, with an average of 0.1368 nm. ccspublishing.org.cn The B-O distances in the BO₄ tetrahedra are in the range of 0.1438 to 0.1524 nm, with an average of 0.1477 nm. ccspublishing.org.cn The O-B-O angles for the BO₃ triangles and BO₄ tetrahedra are in the ranges of 115.018°–122.712° and 107.226°–111.398°, respectively. ccspublishing.org.cn The magnesium atom is coordinated to six oxygen atoms, forming a MgO₆ octahedron. ccspublishing.org.cn

In inderite, the fundamental building block is a [B₃O₃(OH)₅]²⁻ ring, which consists of two BO₂(OH)₂ tetrahedra and one BO₂(OH) triangle. unimi.it These rings are connected to Mg(OH)₂(OH₂)₄ octahedra to form isolated Mg(H₂O)₄B₃O₃(OH)₅ molecular clusters. unimi.itcas.cn

For inderite, the correct formulation is MgB₃O₃(OH)₅₄·H₂O, which highlights that four water molecules are coordinated to the magnesium ion, and one is an interstitial or "zeolitic" water molecule. unimi.it This interstitial water molecule plays a key role in connecting the Mg(H₂O)₄B₃O₃(OH)₅ clusters through hydrogen bonds. unimi.it Neutron diffraction studies have been pivotal in unambiguously locating all the hydrogen sites and describing the complex hydrogen-bonding network in inderite. unimi.it All thirteen independent oxygen sites in the inderite structure are involved in hydrogen bonding, either as donors or acceptors, underscoring the pervasive nature of this network. unimi.it

Refinement of Atomic Coordinates and Bond Geometries

Powder X-ray Diffraction (PXRD) for Phase Identification and Lattice Parameter Refinement

Powder X-ray diffraction (PXRD) is an essential technique for the identification of crystalline phases and the refinement of lattice parameters, especially when single crystals of sufficient size and quality are not available. ccspublishing.org.cn It is widely used in the characterization of synthesized magnesium borate n-hydrates. researchgate.netnih.govscispace.comcore.ac.uk

The PXRD pattern of a newly synthesized magnesium borate, Mg[B₆O₇(OH)₆]·5H₂O, confirmed its phase purity. ccspublishing.org.cn Due to the difficulty in growing suitable single crystals, its crystal structure was solved and refined from the powder diffraction data using the Rietveld method. ccspublishing.org.cn The refined lattice parameters for this monoclinic compound (space group P2₁/c) were determined to be a = 0.89887(3) nm, b = 2.17935(7) nm, c = 0.72079(2) nm, and β = 99.8759(6)°. ccspublishing.org.cn

In the synthesis of mcallisterite (Mg₂[B₆O₇(OH)₆]₂·9H₂O) and admontite (MgO(B₂O₃)₃·7H₂O), PXRD was used to identify the products. nih.gov The obtained diffraction patterns were matched with standard powder diffraction file (pdf) numbers for identification. nih.gov For example, mcallisterite was identified with pdf number 01-070-1902 and admontite with 01-076-0540. nih.gov

The following table shows the lattice parameters of various magnesium borate n-hydrates determined or refined using PXRD:

| Compound Formula | Mineral Name | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Space Group |

| Mg[B₆O₇(OH)₆]·5H₂O | - | 8.9887 | 21.7935 | 7.2079 | 90 | 99.8759 | 90 | P2₁/c |

| MgO · 3B₂O₃ · 5H₂O | Aksaite | 12.540 | 24.327 | 7.480 | 90 | 90 | 90 | Pbca |

| Na₂Mg(SO₄)₂·16H₂O | - | 6.5590 | 6.6277 | 14.441 | 87.456 | 79.682 | 65.847 | P1̄ |

Data sourced from various crystallographic and diffraction studies. geoscienceworld.orgccspublishing.org.cngeoscienceworld.org

Electron Diffraction Techniques and Microstructural Analysis

Electron diffraction is a powerful tool for investigating the crystallography of micro- and nanosized crystals, which are often too small for conventional X-ray diffraction techniques. While its application specifically to magnesium borate n-hydrates is not extensively documented in the provided search results, the general utility of electron diffraction in materials science suggests its potential for studying these compounds, particularly for analyzing microstructures and identifying new phases at the nanoscale. ccspublishing.org.cn For instance, high-intensity ultrasound has been shown to produce magnesium borate hydrates with higher crystallinity on a sub-micron scale, and electron microscopy techniques are used to observe their morphology. researchgate.net

Neutron Diffraction Studies for Light Atom Localization (e.g., hydrogen positions)

Neutron diffraction is uniquely suited for locating light atoms, such as hydrogen, in the presence of heavier atoms due to the comparable neutron scattering lengths of most elements. This makes it an invaluable technique for accurately determining the positions of hydrogen atoms in hydrated compounds and elucidating complex hydrogen-bonding networks.

A comprehensive study of inderite (MgB₃O₃(OH)₅₄·H₂O) using single-crystal neutron diffraction at both 280 K and 10 K provided an unambiguous location of all hydrogen sites. unimi.it This was crucial for confirming the structural formula and understanding the role of hydrogen bonding in the crystal's stability. unimi.it The results confirmed that the structure consists of isolated Mg(H₂O)₄B₃O₃(OH)₅ clusters connected by hydrogen bonds mediated by interstitial water molecules. unimi.it

Similarly, a neutron diffraction study of inderborite, CaMg[B₃O₃(OH)₅]₂(H₂O)₄·2H₂O, was conducted to precisely determine its crystal chemistry. geoscienceworld.org Such studies are pivotal for understanding the thermal and compressional behavior of these hydrous borates. unimi.itcambridge.org

Application of NMR Crystallography for Structural Refinement

NMR crystallography has emerged as a powerful technique for the atomic-level structural characterization of complex powdered materials. nih.gov This method integrates experimental solid-state Nuclear Magnetic Resonance (ssNMR) with computational approaches, primarily Density Functional Theory (DFT), to validate and refine crystal structures. nih.gov It is particularly advantageous for precisely locating light atoms, such as hydrogen, which are often difficult to position accurately using diffraction techniques alone. rruff.info

In the study of magnesium borate N-hydrates, NMR crystallography provides critical insights by probing the local atomic environments of key nuclei like ¹¹B and ²⁵Mg. The synergy between high-resolution ssNMR experiments and ab initio DFT calculations allows for the refinement of crystallographic data, leading to a more accurate and detailed structural understanding. rruff.info

Detailed research on the hydrated magnesium borate dimorphs, inderite and kurnakovite ([MgB₃O₃(OH)₅·5H₂O]), exemplifies the utility of this approach. rruff.info By employing high-resolution solid-state magic angle spinning (MAS) NMR at high to ultrahigh magnetic fields (9.4, 14.1, and 21.1 T), researchers have obtained highly accurate NMR parameters for both ¹¹B and ²⁵Mg nuclei. rruff.info A comparison of these experimental results with DFT calculations revealed that optimizing the geometry, particularly the hydrogen atom positions, was necessary to achieve good agreement. researchgate.net This process led to significant improvements in the structural models originally derived from X-ray diffraction, demonstrating that hydrogen atoms have a notable effect on the ¹¹B and ²⁵Mg NMR parameters. rruff.info

The sensitivity of ²⁵Mg NMR parameters to the local coordination environment is a key aspect of these investigations. The quadrupolar coupling constant (C_Q), for instance, correlates positively with the degree of geometrical distortion at the magnesium site across a range of magnesium borate minerals. researchgate.net In compounds with multiple, non-equivalent Mg sites, such as szaibelyite, these differences in the local environment result in distinct C_Q values that allow for unambiguous spectral assignment. ualberta.ca

The following tables present key NMR parameters from studies on various magnesium borate hydrates, illustrating the data that underpins structural refinement.

Table 1: Experimental and DFT-Calculated ²⁵Mg NMR Parameters for Kurnakovite

This table shows the refinement of the crystal structure by comparing experimental NMR data with values calculated from the initial X-ray diffraction model and the final, geometry-optimized model. researchgate.net

| Parameter | Experimental Value | Calculated (Original Structure) | Calculated (Optimized Structure) |

| C_Q (MHz) | 4.50 | -5.095 | -4.510 |

| η | 0.30 | 0.23 | 0.31 |

C_Q: Quadrupolar Coupling Constant; η: Asymmetry Parameter.

Table 2: Experimental ²⁵Mg NMR Parameters for Various Magnesium Borate Minerals at 21.1 T

This table highlights the range of NMR parameters observed for different magnesium borate minerals, reflecting the diversity of the magnesium coordination environments. ualberta.ca

| Mineral | Formula | δ_iso (ppm) | C_Q (MHz) | η |

| Hungchaoite | Mg(H₂O)₅[B₄O₅(OH)₄]·2H₂O | 0.2 ± 0.5 | 0.7 ± 0.1 | 0.95 ± 0.05 |

| Inderite | Mg(H₂O)₄[B₃O₃(OH)₅]·H₂O | 7 ± 2 | 4.4 ± 0.2 | 0.45 ± 0.05 |

| Kurnakovite | Mg(H₂O)₄[B₃O₃(OH)₅]·H₂O | 7 ± 2 | 4.5 ± 0.2 | 0.30 ± 0.05 |

| Szaibelyite | Mg₂(OH)[B₂O₄(OH)] | Site 1: 9 ± 5 | Site 1: 4.9 ± 0.6 | Site 1: 0.75 ± 0.05 |

| Site 2: 12 ± 5 | Site 2: 3.1 ± 0.5 | Site 2: 0.45 ± 0.05 | ||

| Suanite | Mg₂[B₂O₅] | 6 ± 5 | Site 1: 4.4 ± 0.4, Site 2: 3.5 ± 0.4 | Site 1: 0.7 ± 0.1, Site 2: 0.3 ± 0.1 |

δ_iso: Isotropic Chemical Shift; C_Q: Quadrupolar Coupling Constant; η: Asymmetry Parameter.

While the ¹¹B MAS NMR spectra for inderite and kurnakovite showed only a single resonance despite two crystallographically distinct boron sites, this was attributed to their very similar structural environments. rruff.info Conversely, the ²⁵Mg MAS NMR spectra clearly displayed second-order quadrupolar lineshapes that are highly sensitive to the local magnesium environment. researchgate.net The successful simulation of these lineshapes yields the precise NMR parameters shown in the tables, which serve as the basis for structural validation and refinement in the NMR crystallography approach. researchgate.netualberta.ca

Spectroscopic and Vibrational Dynamics Characterization

Raman Spectroscopy for Borate (B1201080) Polyhedra Vibrational Mode Assignment

Raman spectroscopy is a powerful tool for identifying the fundamental building blocks of borate minerals. cas.cnrruff.info The vibrational modes observed in the Raman spectra can be assigned to specific stretching and bending motions within the [BO₃] and [BO₄] polyhedra, providing a fingerprint of the local structure.

The presence of both trigonal [BO₃] and tetrahedral [BO₄] units is a common feature in magnesium borate hydrates. ccspublishing.org.cn Raman spectroscopy allows for the clear distinction between these two coordination environments of boron.

[BO₃] Units: The asymmetric stretching vibrations (νas(B(3)-O)) of three-coordinate boron are typically observed in the range of 1337-1486.54 cm⁻¹. nih.govyildiz.edu.tr Symmetric stretching modes of trigonal boron are also identified, such as the intense band at 756 cm⁻¹ in some borate minerals. researchgate.net

[BO₄] Units: The asymmetric stretching vibrations (νas(B(4)-O)) of four-coordinate boron appear in the region of 961-1198.31 cm⁻¹. nih.govyildiz.edu.tr Symmetric stretching modes of tetrahedral boron are also observed, for instance, at 880 and 916 cm⁻¹ in inderite. qut.edu.au

The Raman spectra of magnesium borate hydrates often exhibit a complex series of bands due to the polymerization of these fundamental units into larger polyanions. ccspublishing.org.cnqut.edu.au For example, in hydroboracite, bands at 825 and 925 cm⁻¹ are attributed to the antisymmetric stretching modes of tetrahedral boron. researchgate.net

The degree of hydration significantly impacts the vibrational spectra of magnesium borate hydrates. Water molecules and hydroxyl groups introduce new vibrational modes and can alter the symmetry and bonding within the borate framework, leading to shifts in the observed Raman bands.

The presence of water is evidenced by stretching vibrations in the high-frequency region of the Raman spectrum, typically between 3000 and 3600 cm⁻¹. qut.edu.aunih.gov For example, in inderite, Raman bands at 3052, 3233, 3330, and 3392 cm⁻¹ are assigned to water stretching vibrations. qut.edu.au The interaction of water molecules with the borate anions and magnesium cations through hydrogen bonding can lead to a broadening and shifting of these bands.

The hydration also affects the borate framework vibrations. The introduction of hydroxyl groups (B-OH) gives rise to specific bending modes, such as the B-O-H in-plane bending modes observed between 1144 and 1318 cm⁻¹ in hydroboracite. researchgate.net Changes in the complexity of the spectra in certain regions upon hydration can indicate structural modifications of the borate anions. nist.gov

Table 1: Raman Spectral Data for Selected Magnesium Borate Hydrates

| Mineral | Formula | [BO₃] Vibrational Modes (cm⁻¹) | [BO₄] Vibrational Modes (cm⁻¹) | OH/H₂O Vibrational Modes (cm⁻¹) | Reference |

| Inderite | Mg[B₃O₃(OH)₅]·5H₂O | 954, 1047, 1116 (trigonal symmetric stretch) | 880, 916 (symmetric stretch) | 3052, 3233, 3330, 3392 (H₂O stretch); 3459, 3530, 3562 (OH stretch) | qut.edu.au |

| Hydroboracite | CaMg[B₃O₄(OH)₃]₂·3H₂O | 756 (symmetric stretch) | 825, 925 (antisymmetric stretch); 1037 (BO stretch) | 1229, 1309 (BOH in-plane bend); 2929-3517 (H₂O stretch); 3597 (OH stretch) | researchgate.net |

| Pinnoite | MgB₂O(OH)₆ | 1000-1320 (BO antisymmetric stretch and in-plane bend) | 900 (BO stretching) | 3179, 3399, 3554, 3579 (OH stretch) | nih.gov |

| Mcallisterite | Mg₂[B₆O₇(OH)₆]₂·9H₂O | 879-951 (symmetric stretch); 678-680 (δ(B(3)-O)) | <490 (δ(B(4)-O)) | 640 (υp[B₆O₇(OH)₆]²⁻) | nih.gov |

Identification of [BO₃] and [BO₄] Units

Infrared (IR) Spectroscopy for Water Molecule and Hydroxyl Group Analysis

Infrared (IR) spectroscopy is particularly sensitive to the vibrations of polar functional groups, making it an excellent technique for studying the water molecules and hydroxyl groups within the structure of magnesium borate hydrates.

The presence and nature of water molecules in magnesium borate hydrates are clearly identified by their characteristic vibrational modes in the IR spectrum.

Stretching Modes: The O-H stretching vibrations of water molecules typically appear as a broad band in the high-wavenumber region, from 3200 to 3600 cm⁻¹. ccspublishing.org.cn In pinnoite, for example, a series of overlapping bands are identified at 3123, 3202, 3299, 3414, 3513, and 3594 cm⁻¹. nih.gov The complexity and broadness of these bands are indicative of different hydrogen bonding environments.

Bending Modes: The H-O-H bending mode of molecular water is observed around 1640-1663 cm⁻¹. ccspublishing.org.cnnih.gov This peak confirms the presence of physically bound water molecules within the crystal lattice.

The study of these modes provides information on the degree of hydration and the strength of hydrogen bonding within the mineral structure.

IR spectroscopy can distinguish between different types of hydroxyl groups, such as those bonded to boron (B-OH) and those coordinated to magnesium (Mg-OH), as well as terminal versus bridging hydroxyls.

B-OH Bending Modes: The in-plane bending of B-O-H groups is observed in the IR spectrum, for instance, at 1253 cm⁻¹ in a synthetic magnesium borate. ccspublishing.org.cn

OH Stretching Modes: Sharp bands in the OH stretching region (around 3500-3600 cm⁻¹) can be attributed to the stretching vibrations of hydroxyl groups. nih.gov The positions of these bands can provide information about the local environment and hydrogen bonding interactions of the hydroxyl groups. For instance, in pinnoite, multiple OH stretching vibrations are observed, indicating the presence of different types of hydroxyl groups. nih.gov

The analysis of these hydroxyl-related vibrations is crucial for understanding the detailed structure of the polyborate anions and their interconnection within the crystal lattice.

Table 2: Infrared (IR) Spectral Data for Water and Hydroxyl Groups in Magnesium Borate Hydrates

| Compound/Mineral | Formula | Water Stretching Modes (cm⁻¹) | Water Bending Modes (cm⁻¹) | Hydroxyl Bending/Stretching Modes (cm⁻¹) | Reference |

| Mg[B₆O₇(OH)₆]·5H₂O | Mg[B₆O₇(OH)₆]·5H₂O | 3200-3600 | 1663 | 1253 (B-O-H bend) | ccspublishing.org.cn |

| Pinnoite | MgB₂O(OH)₆ | - | - | 3123, 3202, 3299, 3414, 3513, 3594 (OH stretch) | nih.gov |

| Mcallisterite | Mg₂[B₆O₇(OH)₆]₂·9H₂O | - | 1650-1660 | 1238 (B-O-H bend) | nih.gov |

Assessment of Water Libration and Stretching Modes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Structural Environments

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local atomic environments of boron and magnesium in hydrated magnesium borates. It provides quantitative information about the coordination numbers and the symmetry of the local sites.

High-resolution solid-state magic angle spinning (MAS) ¹¹B NMR is particularly effective for distinguishing between three-coordinate ([BO₃]) and four-coordinate ([BO₄]) boron atoms. cas.cnrruff.info The chemical shifts for [BO₄] units are typically found around 1 ppm, while [BO₃] units resonate at higher frequencies, generally between 14.6 and 22.5 ppm in anhydrous borates. cas.cnstanford.edu In hydrated magnesium borates like inderite and kurnakovite, which contain two crystallographically distinct [BO₄] sites, a single resonance around 1 ppm is often observed due to their similar structural environments. cas.cn

²⁵Mg NMR spectroscopy provides insights into the local environment of the magnesium atoms. ualberta.caresearchgate.net The quadrupolar coupling constant (CQ), derived from the NMR spectra, is sensitive to the geometric distortion of the Mg coordination polyhedron. ualberta.caresearchgate.net For instance, in a series of magnesium borate minerals, the experimental CQ values were found to range from 0.7 ± 0.1 MHz in hungchaoite to 18.0 ± 0.5 MHz in boracite-type Mg₃B₇O₁₃Br. ualberta.caresearchgate.net The isotropic chemical shifts for ²⁵Mg in these compounds typically fall between 0 and 23 ppm. ualberta.ca

¹H NMR spectroscopy can be used to characterize the proton-containing species, namely water molecules and hydroxyl groups. mdpi.com However, the interpretation of ¹H NMR spectra in complex hydrated minerals can be challenging due to the presence of multiple proton environments.

The combination of NMR with computational methods, such as Density Functional Theory (DFT), has proven to be a valuable approach for refining crystal structures and improving the assignment of NMR parameters. cas.cnrruff.info

Table 3: NMR Data for Selected Magnesium Borate Hydrates

| Nucleus | Compound/Mineral | Chemical Shift (δiso, ppm) | Quadrupolar Coupling Constant (CQ, MHz) | Reference |

| ¹¹B | Inderite/Kurnakovite | ~1 ([BO₄]) | - | cas.cn |

| ¹¹B | Anhydrous Magnesium Orthoborate | 22.5 ([BO₃]) | - | stanford.edu |

| ²⁵Mg | Hungchaoite | 0.2 ± 0.5 | 0.7 ± 0.1 | ualberta.ca |

| ²⁵Mg | Inderite/Kurnakovite | - | - | cas.cn |

Solid-State ¹¹B NMR for Boron Coordination Environments

Solid-state ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for differentiating the coordination environments of boron atoms within the magnesium borate structure. Boron can exist in either three-coordinate [B(3)] or four-coordinate [B(4)] states, and ¹¹B NMR is highly sensitive to these geometric arrangements.

The fundamental building blocks of hydrated magnesium borates often consist of complex polyanion groups, such as the triborate polyanion [B₃O₃(OH)₅]²⁻ or the pentaborate polyanion [B₅O₆(OH)₆]³⁻, which are composed of both trigonal [BØ₃] and tetrahedral [BØ₄] units (where Ø represents O or OH). rruff.inforesearchgate.net High-resolution Magic Angle Spinning (MAS) ¹¹B NMR allows for the precise determination of NMR parameters that reflect these local structures. rruff.info

Research on borate dimorphs, inderite and kurnakovite, which have the formula MgB₃O₃(OH)₅·5H₂O, reveals that even with two crystallographically distinct scientific.netB sites, only a single resonance is observed around 1 ppm at a magnetic field of 14.1 T. rruff.info This is attributed to the similar structural environments and the narrow chemical shift range for four-coordinate boron in borates. rruff.info The ¹¹B chemical shifts for three-coordinate boron generally increase as bridging oxygens are replaced by non-bridging oxygens, with values ranging from approximately 14.6 ppm to 22.5 ppm. stanford.edu

In studies of other magnesium borate compounds, distinct ¹¹B NMR signals corresponding to different boron environments have been identified. For instance, in materials derived from the decomposition of Mg(BH₄)₂, peaks at 14.5 ppm and 0.9 ppm are assigned to borates/boric acid and a four-coordinate B-O species, respectively. nrel.gov The quadrupolar coupling constant (Cq), another key parameter obtained from ¹¹B NMR, is sensitive to the planarity of the boron site. Planar, three-coordinate boron sites exhibit large Cq values (e.g., 4.4–4.8 MHz), while more tetrahedral environments show smaller Cq values. rsc.org

Table 1: Representative ¹¹B NMR Chemical Shifts for Boron in Magnesium Borate and Related Compounds

| Compound/Species | Boron Coordination | Chemical Shift (δ) / ppm | Reference |

| Inderite/Kurnakovite | scientific.netB | ~1 | rruff.info |

| Crystalline B₂O₃ | acs.orgB | 14.6 | stanford.edu |

| Magnesium Orthoborate | acs.orgB | 22.5 | stanford.edu |

| Borates/Boric Acid | - | 14.5 | nrel.gov |

| Four-coordinate B-O species | scientific.netB | 0.9 | nrel.gov |

²⁵Mg NMR for Magnesium Site Characterization and Geometrical Distortion

²⁵Mg solid-state NMR spectroscopy provides direct insight into the local environment of magnesium ions in hydrated magnesium borates. This technique is particularly sensitive to the coordination number, the nature of the coordinating ligands (O²⁻, OH⁻, H₂O), and the degree of geometric distortion around the Mg²⁺ site. researchgate.net

Studies utilizing ultrahigh-field ²⁵Mg NMR on a series of magnesium borate minerals have established correlations between the NMR parameters and the local Mg structure. researchgate.netualberta.ca The isotropic chemical shift (δiso) for ²⁵Mg in these compounds typically falls within the expected range of 0 to 23 ppm for diamagnetic magnesium borates. ualberta.ca For example, the mineral hungchaoite exhibits a δiso of 0.2 ± 0.5 ppm. ualberta.ca

The nuclear quadrupole coupling constant (Cq) is a key parameter derived from ²⁵Mg NMR spectra that correlates positively with the geometric distortion of the Mg coordination polyhedron. researchgate.net Experimental Cq values can range significantly, from as low as 0.7 ± 0.1 MHz in hungchaoite to as high as 18.0 ± 0.5 MHz in boracite-type Mg₃B₇O₁₃Br. researchgate.netualberta.ca The large range of Cq values highlights the diverse coordination environments magnesium can adopt in these borate structures. Even in dimorphs like inderite and kurnakovite, where Mg is coordinated by a hydrated Mg-O octahedron, subtle structural differences can be probed. rruff.info

Table 2: Experimental ²⁵Mg NMR Parameters for Selected Magnesium Borate Minerals

| Mineral | Isotropic Chemical Shift (δiso) / ppm | Quadrupolar Coupling Constant (Cq) / MHz | Asymmetry Parameter (η) | Reference |

| Hungchaoite | 0.2 ± 0.5 | 0.7 ± 0.1 | 0.8 ± 0.2 | ualberta.ca |

| Boracite-type Mg₃B₇O₁₃Br | - | 18.0 ± 0.5 | - | researchgate.netualberta.ca |

| Brucite (Mg(OH)₂) | -13.0 | 3.08 | 0.0 | researchgate.net |

| MgO | 26.4 | - | - | researchgate.net |

¹H NMR for Proton Environments and Water Mobility

¹H NMR spectroscopy is an effective tool for characterizing the different proton environments within magnesium borate N-hydrate, distinguishing between structural hydroxyl (OH) groups and water molecules (H₂O) of hydration. nih.gov The chemical shifts of protons are highly sensitive to their local chemical and hydrogen-bonding environments.

In hydrated magnesium compounds, distinct ¹H NMR signals can be observed for water molecules and hydroxyl groups. For instance, in various hydrated magnesium carbonates, hydroxyl proton environments are found at approximately -1.3 ppm, while water proton species appear in the range of +5.0 to +7.0 ppm. nih.gov In other hydrated salts like bischofite (MgCl₂·6H₂O), the bound water protons resonate at +4.3 ppm. nih.gov

The mobility of water molecules within the crystal lattice can also be investigated using ¹H NMR techniques. Linewidth analysis and relaxation time measurements can provide information on the dynamics of water molecules, differentiating between tightly bound, static water and more mobile water molecules. This information is critical for understanding the role of water in stabilizing the crystal structure and its behavior upon dehydration.

Table 3: Representative ¹H NMR Chemical Shifts in Hydrated Magnesium Compounds

| Compound/Species | Proton Environment | Chemical Shift (δ) / ppm | Reference |

| Hydrated Mg Carbonates | Hydroxyl (OH) | ~ -1.3 | nih.gov |

| Hydrated Mg Carbonates | Water (H₂O) | +5.0 to +7.0 | nih.gov |

| Bischofite (MgCl₂·6H₂O) | Water (H₂O) | +4.3 | nih.gov |

| Epsomite (MgSO₄·7H₂O) | Water (H₂O) | +4.1 (hexahydrate) | nih.gov |

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Bonding State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. For this compound, XPS provides crucial information on the oxidation states and bonding environments of magnesium, boron, and oxygen.

XPS analyses of synthesized magnesium borate nanorods (Mg₂B₂O₅) have confirmed the presence of Mg, B, and O. acs.org The binding energies observed at approximately 1303 eV for Mg 1s, 192.6 eV for B 1s, and 531.4 eV for O 1s are characteristic of these elements in a borate matrix. acs.org Quantification of the peak intensities in such studies has been used to verify the stoichiometric ratio of the elements, which for Mg₂B₂O₅ was found to be close to the expected 1:1:2.5 (Mg:B:O) atomic ratio. scientific.netacs.org

Furthermore, XPS can distinguish between different chemical states of an element. For example, in studies of magnesium diboride (MgB₂), which can have surface oxidation, multiple peaks can be observed for each element. The Mg 2p spectrum might show components corresponding to metallic Mg, Mg in MgB₂, and divalent Mg in species like MgCO₃ or MgO. osti.govarxiv.org Similarly, the B 1s spectrum can show peaks for boron in MgB₂, elemental boron, and oxidized boron in B₂O₃. osti.govarxiv.org The O 1s spectrum is particularly useful for identifying surface oxidation products like MgO. osti.govarxiv.org This ability to probe different bonding states is invaluable for assessing the purity and surface chemistry of this compound samples.

Table 4: Characteristic XPS Binding Energies for Elements in Magnesium Borates and Related Materials

| Element (Core Level) | Compound/Species | Binding Energy (eV) | Reference |

| Mg 1s | Mg₂B₂O₅ | 1303 | acs.org |

| B 1s | Mg₂B₂O₅ | 192.6 | acs.org |

| O 1s | Mg₂B₂O₅ | 531.4 | acs.org |

| Mg 2p | MgB₂ | 51.3 | osti.govarxiv.org |

| Mg 2p | MgCO₃ / Divalent Mg | 54.0 | osti.govarxiv.org |

| B 1s | MgB₂ | - | osti.govarxiv.org |

| B 1s | B₂O₃ | - | osti.govarxiv.org |

Computational and Theoretical Investigations of Magnesium Borate N Hydrates

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) serves as a fundamental tool for investigating the electronic structure and stability of magnesium borate (B1201080) hydrates. royalsocietypublishing.orgscispace.com This quantum mechanical modeling method allows for the calculation of a material's electronic properties by focusing on its electron density, offering a balance between accuracy and computational cost. royalsocietypublishing.orgscispace.com DFT has been successfully applied to various borate compounds to understand their structural and electronic characteristics. cas.cnualberta.caresearchgate.netresearchgate.net In the context of hydrated magnesium borates, DFT is particularly valuable for refining crystal structures, especially the positions of hydrogen atoms, which are challenging to determine accurately with techniques like X-ray diffraction. cas.cn Calculations can validate experimental data, such as those obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, and provide a deeper understanding of the electronic environment of magnesium and boron atoms within the crystal lattice. ualberta.caresearchgate.net Furthermore, DFT calculations can corroborate experimentally determined crystal structures, including space groups and lattice parameters, for various magnesium borate compounds. mdpi.com

Prediction of Lattice Parameters and Energetics

A key application of DFT is the prediction of crystallographic lattice parameters and the energetics of different structural configurations. abinit.org Through geometry optimization procedures, DFT calculations can determine the lowest energy arrangement of atoms in a unit cell, which corresponds to the most stable structure at zero Kelvin. cas.cndiva-portal.org This process involves adjusting atomic coordinates and lattice vectors until the total energy of the system is minimized and the forces on the atoms are negligible. diva-portal.org The resulting optimized geometry provides theoretical values for lattice parameters (a, b, c, α, β, γ) that can be compared with experimental data.

Energetics, particularly the heat of formation, can also be computed to assess the thermodynamic stability of a compound. mdpi.com For instance, DFT calculations for inderite and kurnakovite, two hydrated magnesium borate dimorphs, have been used to refine atomic positions while keeping the experimental lattice parameters fixed, thereby minimizing the system's energy. cas.cn Such calculations are highly sensitive to atomic positions, meaning that slight structural differences result in significant changes in the calculated energy, allowing for precise structural refinement. cas.cn

Table 1: Example of DFT-Optimized vs. Experimental Lattice Parameters for a Hydrated Magnesium Borate This table is illustrative, based on typical data from DFT studies.

| Parameter | DFT Calculated Value | Experimental Value |

|---|---|---|

| a (Å) | 9.08 | 9.06 |

| b (Å) | 10.55 | 10.53 |

| c (Å) | 6.82 | 6.80 |

| β (°) | 101.5 | 101.3 |

Simulation of Vibrational Spectra and Band Assignments

DFT calculations are instrumental in simulating the vibrational spectra (e.g., Infrared and Raman) of magnesium borate hydrates. acs.org By calculating the second derivatives of the energy with respect to atomic displacements, a matrix of force constants can be determined, which in turn yields the vibrational frequencies and modes of the crystal lattice. diva-portal.orgnih.gov These simulated spectra can be compared directly with experimental results from techniques like Fourier-transform infrared (FTIR) spectroscopy and Raman spectroscopy. acs.orgscience.gov

This comparison is crucial for the accurate assignment of spectral bands to specific atomic motions, such as the stretching and bending modes of B-O, O-H, and Mg-O bonds, as well as the librational modes of water molecules. acs.org For example, in studies of related magnesium borohydride (B1222165) compounds, DFT simulations have shown excellent agreement with neutron vibrational spectra, allowing for the clear assignment of bands corresponding to BH₄⁻ librational and bending vibrations. acs.org The ability to correlate calculated vibrational modes with experimental peaks provides a robust method for interpreting complex spectra and understanding the bonding environment within the crystal. diva-portal.orgnih.gov

Table 2: Sample Vibrational Band Assignments for a Magnesium Borate Hydrate (B1144303) from DFT This table is illustrative, based on typical data from DFT studies.

| Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|

| 3450 | 3455 | O-H stretching (water) |

| 1640 | 1638 | H-O-H bending (water) |

| 1115 | 1116 | B-O symmetric stretching |

| 952 | 954 | B-O-B bending |

Molecular Dynamics (MD) Simulations for Hydration Dynamics and Water Diffusion

Molecular Dynamics (MD) simulations offer a powerful lens through which to view the dynamic behavior of water molecules within and around magnesium borate structures. mdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD can track the trajectories of individual particles over time, providing insights into processes like hydration and diffusion. nih.gov In the context of magnesium borate n-hydrates, MD simulations can model the arrangement of water molecules in hydration shells around magnesium ions and within the crystal's pores or interlayers. mdpi.comresearchgate.net

These simulations reveal details about the structure of confined water, hydrogen bonding networks, and the mobility of water molecules. mdpi.comosti.gov Key parameters derived from MD simulations include the mean squared displacement (MSD) of water molecules, from which diffusion coefficients can be calculated, and radial distribution functions (RDFs), which describe the local density of water around specific atoms. mdpi.com Studies on related systems, such as hydrated Mg²⁺ ions and water in silica (B1680970) nanopores, demonstrate that MD can effectively capture the slowing down of water diffusion and altered hydrogen bond dynamics in confined environments, which is directly relevant to the behavior of water in magnesium borate hydrates. researchgate.netosti.gov

Ab Initio Methods for Bond Strength and Interatomic Interactions

Ab initio methods, which are calculations derived directly from theoretical principles without the inclusion of experimental data, provide a fundamental understanding of bond strengths and interatomic interactions. researchgate.net DFT is a primary type of ab initio method used for this purpose in solid-state materials. cas.cn By analyzing the electron density distribution, particularly the density at bond critical points as defined by the Quantum Theory of Atoms in Molecules (QTAIM), the nature and strength of chemical bonds (e.g., covalent vs. ionic) can be quantified. researchgate.net

For magnesium borate hydrates, these methods can elucidate the interactions between the magnesium cation, the borate polyanions, and the water molecules. arxiv.org This includes the covalent character of B-O bonds, the ionic nature of the Mg-O interactions, and the strength of hydrogen bonds between water molecules and the borate framework. nih.gov Ab initio molecular dynamics (AIMD), where forces are calculated "on-the-fly" using quantum mechanics, can be used to develop and validate classical force fields for larger-scale MD simulations, ensuring that the interatomic potentials used accurately reflect the underlying quantum mechanical interactions. researchgate.netarxiv.org

Computational Modeling of Crystal Growth Mechanisms

Computational modeling is increasingly used to simulate and understand the complex mechanisms of crystal growth from solution. For hydrated compounds like magnesium borates, this involves modeling processes such as nucleation, molecular growth, and aggregation. nih.gov These models can incorporate factors like supersaturation, pH, temperature, and the presence of impurities to predict the final crystal size and morphology. acs.org

While specific models for magnesium borate hydrates are an area of ongoing research, methodologies developed for similar systems, such as magnesium hydroxide (B78521), are highly applicable. nih.gov These models often combine population balance equations with computational fluid dynamics (CFD) to simulate the evolution of the crystal size distribution in a reactor. nih.gov On a more fundamental level, atomistic simulations can be used to study the attachment of ions and molecules to crystal surfaces, providing insight into the growth kinetics at a molecular level. Several growth mechanisms, such as vapor-solid (VS) and vapor-liquid-solid (VLS), have been identified for different borate nanostructures, and computational models can help to elucidate the conditions that favor each mechanism. researchgate.net

Predictive Studies of Novel Magnesium Borate Hydrate Phases

A frontier in computational materials science is the prediction of new, stable, or metastable crystalline phases ex nihilo (from nothing). royalsocietypublishing.org Using first-principles calculations, it is possible to explore the thermodynamic landscape of a chemical system (e.g., MgO-B₂O₃-H₂O) to identify previously unknown compounds that could be synthetically accessible. berkeley.edu

These predictive studies typically involve generating a large number of candidate crystal structures and calculating their formation enthalpies using DFT. berkeley.edu By constructing a convex hull of formation energy, the thermodynamically stable phases at zero Kelvin can be identified. Furthermore, by considering the influence of synthesis conditions like temperature, pressure, and chemical potentials of precursors, the stability of different hydrated phases can be assessed, guiding experimental efforts toward the discovery of novel materials with potentially desirable properties. royalsocietypublishing.orgberkeley.edu This computational approach accelerates materials discovery by screening vast chemical and structural spaces, moving beyond the limitations of traditional trial-and-error experimentation.

Thermal Transformation and Phase Equilibria Studies

Thermogravimetric Analysis (TGA) for Dehydration Mechanisms and Stoichiometry Changes

Thermogravimetric Analysis (TGA) is a fundamental technique used to quantify the changes in mass of a substance as a function of temperature or time. For hydrated magnesium borates, TGA is primarily employed to study the dehydration process, which involves the loss of both crystalline water and constitutional water (from hydroxyl groups).

The thermal decomposition of hydrated magnesium borates typically proceeds in multiple steps. metu.edu.tr The initial stages involve the removal of loosely bound crystal water at lower temperatures. This is followed by dihydroxylation, the process where adjacent hydroxyl (OH-) groups combine and are released as water molecules at higher temperatures. metu.edu.trnih.gov

For instance, the TGA of mcallisterite (Mg₂[B₆O₇(OH)₆]₂·9H₂O) at a slow heating rate of 2°C/min reveals a two-step water loss process. nih.gov The first step, a rapid dehydration, occurs between approximately 91°C and 156°C, corresponding to the loss of about 7 moles of water. The second step, from roughly 156°C to 300°C, involves the loss of the remaining 8 moles of water, which includes the water formed from dihydroxylation. nih.gov However, at higher heating rates (5°C/min and above), these two steps merge into a single, continuous weight loss event. nih.gov

The TGA curve of a Mg₂B₂O₅-Fe₃BO₆ composite shows an initial weight loss up to 200°C due to the evaporation of surface water, followed by a second loss between 200°C and 300°C. nih.gov The total weight loss is only about 25%, indicating good thermal stability. nih.gov

Table 1: TGA Data for Mcallisterite Dehydration at 2°C/min nih.gov

| Step | Initial Temperature (°C) | Peak Temperature (°C) | Final Temperature (°C) | Weight Loss (%) | Moles of H₂O Lost (approx.) |

|---|---|---|---|---|---|

| 1 | 90.81 | 150.64 | 155.94 | 16.416 | 7 |

| 2 | 155.94 | 165.79 | 300.00 | 19.359 | 8 |

| Total | 35.775 | 15 |

The stoichiometry of the final dehydrated product can also be inferred from TGA data. In the case of mcallisterite, the total weight loss corresponds to the complete removal of all 15 water molecules, resulting in the formation of anhydrous magnesium borates like Mg(B₂O₃)₂ and B₂O₃. nih.gov Similarly, the thermal decomposition of a newly synthesized magnesium borate (B1201080), Mg[B₆O₇(OH)₆]·5H₂O, leads to the formation of MgB₄O₇. ccspublishing.org.cn

The kinetics of the dehydration process can be analyzed using TGA data obtained at multiple heating rates. Non-isothermal kinetic methods, such as the Ozawa-Flynn-Wall (OFW) and Kissinger-Akahira-Sunose (KAS) methods, are commonly applied to determine kinetic parameters like the activation energy (Ea). nih.govsemanticscholar.org

For the dehydration of hydrothermally synthesized mcallisterite, the average activation energies were calculated to be 100.40 kJ/mol (Ozawa method) and 98.31 kJ/mol (KAS method) for conversion values (α) between 0.1 and 0.6. nih.govsemanticscholar.org These values provide a quantitative measure of the energy barrier that must be overcome for the dehydration reaction to occur. The study of dehydration kinetics is crucial for understanding the reaction mechanism and for optimizing industrial processes involving the calcination of hydrated magnesium borates. dergipark.org.tr

Analysis of Water Loss and Dihydroxylation Processes

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) for Phase Transitions and Reaction Enthalpies

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are techniques that measure the temperature difference and heat flow, respectively, between a sample and a reference material as a function of temperature. libretexts.orginig.pl These methods are used to detect phase transitions, such as melting, crystallization, and solid-state transformations, and to determine the enthalpies of these reactions (ΔH). libretexts.orgresearchgate.net

In the study of magnesium borate N-hydrates, DTA and DSC curves show endothermic peaks corresponding to the energy absorbed during dehydration and dihydroxylation. nih.govcore.ac.uk For example, the DTA curve for mcallisterite shows endothermic events that align with the weight loss steps observed in TGA. nih.gov

DSC has been used to study the multi-step dehydriding reactions of magnesium borohydride (B1222165) (Mg(BH₄)₂), with the measured enthalpy changes showing good agreement with theoretical calculations. researchgate.net For instance, the decomposition of β-Mg(BH₄)₂ is an endothermic event observed in the DSC thermogram. acs.org The enthalpy of formation for new magnesium borate phases, such as Mg₂[B₂O₄(OH)₂]·H₂O and MgO·3B₂O₃·3.5H₂O, has been determined using solution calorimetry in conjunction with other thermodynamic data. researchgate.net

The combination of TGA and DTA/DSC provides a comprehensive thermal profile of the material. core.ac.uk For example, studies on synthetic MgO·3B₂O₃·nH₂O (where n=5, 6, 7) have used DTA, TG, and DSC to determine the temperatures and enthalpies of dehydration and recrystallization. researchgate.net

Table 2: Example of Thermal Events for a Magnesium Borate Hydrate (B1144303) from DTA/DSC

| Temperature Range (°C) | Event Type | Description |

|---|---|---|

| 100 - 250 | Endothermic | Dehydration (loss of crystal water) |

| 250 - 400 | Endothermic | Dihydroxylation (loss of structural water) |

High-Temperature X-ray Diffraction for In-Situ Phase Evolution

High-Temperature X-ray Diffraction (HT-XRD) is a powerful technique that allows for the real-time monitoring of crystallographic changes in a material as it is heated. This in-situ analysis provides direct evidence of phase transformations, the formation of intermediate phases, and the crystallization of amorphous materials.

During the thermal decomposition of hydrated magnesium borates, the initial crystalline structure is often lost, leading to the formation of an amorphous intermediate phase. d-nb.info HT-XRD can track the disappearance of the diffraction peaks of the hydrated phase and the subsequent emergence of new peaks corresponding to anhydrous crystalline phases at higher temperatures. researchgate.net For example, upon heating, γ-Mg(BH₄)₂ transforms into ε-phase Mg(BH₄)₂, which then transforms to β-phase Mg(BH₄)₂ before decomposing into MgH₂. acs.org HT-XRD studies of the thermal decomposition of Mg[B₆O₇(OH)₆]·5H₂O confirmed that the final crystalline product formed is MgB₄O₇. ccspublishing.org.cn

Phase Diagram Construction for Mg-B-O-H Systems

A phase diagram is a graphical representation of the equilibrium phases of a system as a function of variables such as temperature, pressure, and composition. uc.edu For the Mg-B-O-H system, phase diagrams are crucial for understanding the conditions under which different magnesium borate hydrates are stable and for predicting the products of synthesis and crystallization processes. mdpi.com

The isothermal dissolution equilibrium method is a classical experimental technique used to determine solubility data and construct phase diagrams for salt-water systems. researchgate.net This method involves allowing a mixture of solid phases and a solvent to reach equilibrium at a constant temperature. The composition of the liquid phase and the solid phases in equilibrium are then analyzed.

Studies on the phase equilibria in the aqueous system containing magnesium borate have been conducted at various temperatures (e.g., 0, 25, and 50°C) using this method. researchgate.net These investigations help to determine the crystallization regions of different magnesium borate hydrates, such as hungchaoite and inderite, in ternary systems like MgSO₄ + MgB₄O₇ + H₂O. researchgate.net The results indicate that these are simple saturated systems where no double salts or solid solutions form. researchgate.net The phase diagrams constructed from this data are essential for processes like the extraction of boron from salt lake brines. halide-crylink.com

Table 3: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| Admontite | MgO(B₂O₃)₃·7(H₂O) or MgB₆O₁₀·7H₂O |

| Boric Acid | H₃BO₃ |

| Boron Oxide | B₂O₃ |

| Hungchaoite | MgO·2B₂O₃·9H₂O |

| Inderite | MgB₃O₃(OH)₅·5H₂O |

| Mcallisterite | Mg₂[B₆O₇(OH)₆]₂·9H₂O |

| Magnesium Borohydride | Mg(BH₄)₂ |

| Magnesium Oxide | MgO |

| Magnesium Sulfate | MgSO₄ |

| Water | H₂O |

| Magnesium tetraborate (B1243019) | MgB₄O₇ |

| Magnesium dihydrogen borate | Mg(B₂O₃)₂ |

| Mg₂[B₂O₄(OH)₂]·H₂O | Mg₂[B₂O₄(OH)₂]·H₂O |

| MgO·3B₂O₃·3.5H₂O | Mg[B₆O₉(OH)₂]·2.5H₂O |

| Mg[B₆O₇(OH)₆]·5H₂O | Mg[B₆O₇(OH)₆]·5H₂O |

| Magnesium hydride | MgH₂ |

| Iron(III) borate | Fe₃BO₆ |

Polyborate Speciation in Aqueous Solutions

The chemistry of borates in aqueous solutions is complex due to the ability of boron to form various monomeric and polymeric species. researchgate.netresearchgate.net In solutions containing magnesium and borate, the distribution of these polyborate species is a dynamic equilibrium influenced by factors such as total boron concentration, pH, and temperature. researchgate.net Spectroscopic studies, particularly Raman and FT-IR, have been instrumental in identifying the predominant forms of polyborate anions present. researchgate.netnih.govnih.gov

Research indicates that in aqueous solutions at ambient temperatures, a variety of polyborate anions can coexist. researchgate.net At least six principal species have been identified: boric acid (B(OH)₃), the tetrahydroxyborate anion (B(OH)₄⁻), the triborate anion (B₃O₃(OH)₄⁻), the diborate anion (B₃O₃(OH)₅²⁻), the tetraborate anion (B₄O₅(OH)₄²⁻), and the pentaborate anion (B₅O₆(OH)₄⁻). researchgate.netresearchgate.net The relative concentrations of these species are interdependent. For example, the transformation between pentaborate and tetraborate species is a key reaction in these solutions. chemicalpapers.com

The equilibrium is also significantly affected by pH. As the pH of a magnesium borate solution changes, the distribution of these anions shifts. chemicalpapers.com Generally, increasing alkalinity favors the formation of simpler ions like B(OH)₄⁻, while more complex polyborates are more stable in less alkaline or near-neutral conditions. researchgate.netchemicalpapers.com The concentration of cations, such as Mg²⁺, also plays a role, with higher cation concentrations favoring the polymerization of polyborate anions. nih.gov Studies on the dissolution of hungchaoite at 0°C showed that B(OH)₃ and B(OH)₄⁻ are the dominant species. researchgate.net However, at higher temperatures (25 and 50°C), hungchaoite transforms into inderite, which is accompanied by an increase in the mole fractions of B(OH)₃ and B₃O₃(OH)₄⁻ and a decrease in B(OH)₄⁻ and B₄O₅(OH)₄²⁻. researchgate.net

Table 1: Common Polyborate Species in Aqueous Magnesium Borate Solutions

Influence of Hydration Level on Thermal Stability and Decomposition Pathways

The level of hydration, represented by 'N' in magnesium borate N-hydrate, has a profound influence on the thermal stability and the specific pathways of decomposition. The water molecules in these hydrates can be present as surface water, coordinated water, or as part of hydroxyl groups within the crystal lattice. ccspublishing.org.cnnih.gov The removal of this water upon heating is a multi-step process involving dehydration (loss of H₂O molecules) and dehydroxylation (loss of water from hydroxyl groups), ultimately leading to the formation of anhydrous magnesium borate phases. nih.gov

Thermogravimetric (TG) and Differential Scanning Calorimetry (DSC) analyses are commonly used to study these transformations. ccspublishing.org.cnakjournals.com For instance, the thermal decomposition of a synthesized magnesium borate, Mg[B₆O₇(OH)₆]·5H₂O, shows distinct stages. ccspublishing.org.cn An initial weight loss of approximately 20% corresponds to the removal of the five molecules of crystal water. ccspublishing.org.cn A subsequent weight loss of about 17% is attributed to the dehydroxylation of the six hydroxyl groups and any remaining water. ccspublishing.org.cn This process culminates in an exothermic peak around 694°C, marking the crystallization of the amorphous dehydrated product into MgB₄O₇. ccspublishing.org.cn

Table 2: Thermal Decomposition Data for Selected Magnesium Borate Hydrates

Advanced Functional Applications and Role in Material Science Focus on Mechanisms and Integration

Magnesium Borate (B1201080) N-hydrates as Precursors for Advanced Ceramics and Glasses

Hydrated magnesium borates, such as magnesium borate hydroxide (B78521) [MgBO2(OH)], are pivotal precursors for producing anhydrous magnesium borate ceramics like Mg2B2O5. acs.orgqianggroup.com The transformation is typically achieved through calcination, where the hydrated precursor is heated to high temperatures. This process removes water molecules and induces a phase transition to the desired ceramic form. For instance, MgBO2(OH) nanowhiskers can be converted into Mg2B2O5 nanorods through calcination. scispace.com This method is advantageous for creating one-dimensional nanostructures that are sought after for reinforcing composites. scispace.com Similarly, mixtures of hydrated magnesium borates, such as magnesium hexaborate hydrate (B1144303) and ascharite, can be prepared via hydrothermal methods and are intended for applications in special glass manufacturing. researchgate.net

The final properties of ceramics, including their microstructure and porosity, are highly dependent on the crystallization process during their formation. By carefully controlling the synthesis and conversion of magnesium borate n-hydrate precursors, the microstructure of the resulting ceramic can be precisely engineered.

A significant advancement in this area is the use of a flux-assisted thermal conversion process. acs.orgqianggroup.com In this method, a hydrated precursor like MgBO2(OH) nanowhiskers is first synthesized through a coprecipitation-hydrothermal route using reactants that produce a salt (e.g., NaCl or KCl) as a byproduct. acs.orgqianggroup.com This salt then acts as a flux during the subsequent calcination step. The flux serves as a transport medium, facilitating the rearrangement of the structural units of Mg2B2O5. acs.orgqianggroup.com This controlled rearrangement leads to the formation of pore-free, high-crystallinity nanowhiskers at significantly lower temperatures (650–700 °C) than traditional methods. acs.orgqianggroup.com The absence of pores and the high crystallinity are crucial for enhancing the mechanical and functional properties of the final ceramic material.

The table below summarizes the effect of the flux on the morphology of the resulting Mg2B2O5 nanowhiskers.

| Condition | Morphology | Crystallinity | Porosity | Reference |

|---|---|---|---|---|

| Calcination without Flux | Agglomerated particles, loss of 1D morphology | Lower | Porous | acs.orgqianggroup.com |

| Calcination with NaCl Flux | Uniform, pore-free nanowhiskers (0.47–3.0 µm length, 50–240 nm diameter) | High | Pore-free | acs.orgqianggroup.com |

Magnesium borate n-hydrates are valuable precursors for creating a range of functional materials, particularly those with specific optical properties like phosphors for use in lighting and displays. jetir.orgtandfonline.com Borate compounds are excellent host materials for luminescent activators, such as rare-earth ions, due to their structural diversity and the strong covalent B-O bonds that contribute to high stability. jetir.org

The synthesis of these materials often involves a solid-state reaction or melt-quenching technique where a magnesium borate precursor is mixed with a dopant (activator) and sometimes a co-dopant (sensitizer) and then heated. jetir.orgmedphysics-irk.ru For example, highly sensitive MgB4O7:Dy thermoluminescent phosphors can be synthesized from MgO, B2O3, and Dy2O3. medphysics-irk.ru The synthesis conditions, such as annealing temperature and time, are optimized to maximize the thermoluminescence intensity. medphysics-irk.ru

Similarly, green-emitting phosphors like MgAl2B2O7:Tb3+ are synthesized via solution combustion, where metal nitrates are used as precursors. tandfonline.com The resulting material can be effectively excited by UV light to produce bright green light, making it a potential candidate for LED applications. tandfonline.com The optical properties of magnesium borate glasses can also be tailored by doping with various rare-earth elements like Dy3+, Eu3+, and Sm3+, leading to applications in lasers and color displays. scientific.net

The table below details examples of functional materials synthesized from magnesium borate precursors.

| Material | Synthesis Method | Dopants | Key Property | Potential Application | Reference |

|---|---|---|---|---|---|

| MgB4O7 Phosphor | Solid-state reaction | Sm, Li | Photoluminescence (602 nm emission) | Optoelectronic devices | jetir.org |

| MgAl2B2O7 Phosphor | Solution combustion | Tb3+ | Green emission (544 nm) | UV-LEDs | tandfonline.com |

| MgB4O7:Dy | Solid-state reaction | Dy, Li/Na | Thermoluminescence | Radiation dosimetry | medphysics-irk.ru |

| MgB4O7:Zn Glass | Melt-quenching | Zn | Thermoluminescence | High-dose dosimetry | mdpi.com |

| NaMgBO3 Phosphor | Solution combustion | Dy3+, Sm3+ | Thermoluminescence | Gamma-ray dosimetry | nih.gov |

Controlled Crystallization for Microstructure and Porosity Control

Role in Novel Composite Materials and Nanostructures

Magnesium borates, often in the form of one-dimensional nanostructures like whiskers and rods derived from hydrated precursors, are increasingly used as reinforcing agents in novel composite materials. nih.govmdpi.comacs.org Their high strength, high elastic modulus, and low thermal expansion coefficient make them ideal for enhancing the mechanical properties of polymers, metals, and ceramics. mdpi.commdpi.com For instance, adding magnesium borate whiskers to a polyvinyl chloride (PVC) or polypropylene (B1209903) (PP) matrix can significantly improve the tensile strength and toughness of the resulting composite. mdpi.comscientific.net Similarly, they are used to reinforce aluminum and magnesium alloy matrices. nih.govmdpi.com

To overcome this, the surface of the magnesium borate reinforcement is often modified to improve its interaction with the matrix. A common approach is the use of coupling agents, such as silanes or boric acid esters. mdpi.commdpi.comscientific.net For example, 3-aminopropyltriethoxysilane (B1664141) (APES) can be used to modify the surface of magnesium borate rods, making them more compatible with an epoxy resin matrix. mdpi.com This modification improves dispersion and strengthens the interfacial bond, leading to enhanced tensile and flexural strength in the final composite. mdpi.com

In another strategy, a hybrid filler was created by first coating magnesium borate whiskers (MBW) with hydrated alumina (B75360) (HA) and then grafting dodecyl dihydrogen phosphate (B84403) (DDP) onto the surface. rsc.org This created a hydrophobic surface on the filler, which significantly improved its interfacial compatibility with an epoxy matrix, preventing gaps at the interface and allowing for effective stress transfer from the matrix to the reinforcement. rsc.org Similarly, coating borate whiskers with oxides like CuO or TiO2 before incorporating them into a magnesium alloy matrix enhances interfacial bonding and improves the composite's strength. nih.gov

The synthesis of one-dimensional magnesium borate nanostructures with controlled morphology is crucial for their application as reinforcing agents. Various synthesis techniques have been developed to produce nanowhiskers and nanorods with specific dimensions and high aspect ratios. researchgate.net

The hydrothermal route is a widely used, moderate-condition method for producing crystalline magnesium borate hydroxide [MgBO2(OH)] nanowhiskers, which are precursors for other forms. oup.comoup.comresearchgate.net By controlling parameters like temperature, time, and the use of surfactants, the shape and size of the nanowhiskers can be tailored. researchgate.netnih.gov For instance, MgBO2(OH) nanowhiskers with diameters of 20–50 nm and lengths of 0.5–3 µm have been synthesized hydrothermally at 240 °C. oup.comoup.com These can then be calcined to produce anhydrous Mg2B2O5 nanostructures. researchgate.netresearchgate.net

Other methods include:

Flux-Assisted Thermal Conversion : As discussed in section 7.1.1, this method uses a salt flux to facilitate the conversion of a hydrated precursor into pore-free, highly crystalline Mg2B2O5 nanowhiskers at relatively low temperatures. acs.orgqianggroup.comresearchgate.net